molecular formula C19H22ClN5O4 B12377515 Prazosin-d8 hydrochloride

Prazosin-d8 hydrochloride

Cat. No.: B12377515
M. Wt: 427.9 g/mol
InChI Key: WFXFYZULCQKPIP-CADLHFACSA-N
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Description

Prazosin-d8 hydrochloride is a deuterated form of prazosin hydrochloride, which is an alpha-adrenergic blocker. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of prazosin, as the deuterium atoms can be detected using mass spectrometry. Prazosin itself is used to treat high blood pressure, symptoms of an enlarged prostate, and post-traumatic stress disorder (PTSD).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prazosin-d8 hydrochloride involves the incorporation of deuterium atoms into the prazosin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of a deuterated solvent such as deuterated chloroform or deuterated methanol, and the reaction is carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, and the reaction conditions are optimized to maximize the yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity this compound suitable for research purposes.

Chemical Reactions Analysis

Types of Reactions

Prazosin-d8 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms from the molecule.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms from the molecule.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reaction is typically carried out under mild conditions to prevent over-reduction.

    Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, alcohols). The reaction conditions vary depending on the specific substitution reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of prazosin-d8 N-oxide, while reduction may yield prazosin-d8 amine. Substitution reactions can lead to a variety of products depending on the substituents introduced into the molecule.

Scientific Research Applications

Prazosin-d8 hydrochloride is widely used in scientific research for various applications, including:

    Pharmacokinetics and Metabolism Studies: The deuterium atoms in this compound can be detected using mass spectrometry, allowing researchers to study the pharmacokinetics and metabolism of prazosin in biological systems.

    Drug Interaction Studies: this compound is used to study the interactions of prazosin with other drugs and to understand the mechanisms of drug-drug interactions.

    Receptor Binding Studies: The compound is used to investigate the binding of prazosin to alpha-adrenergic receptors and to study the molecular mechanisms of receptor activation and inhibition.

    Biological and Medical Research: this compound is used in various biological and medical research studies to understand the effects of prazosin on different physiological and pathological processes.

Mechanism of Action

Prazosin-d8 hydrochloride exerts its effects by blocking alpha-1 adrenergic receptors. These receptors are located on the smooth muscle cells of blood vessels and are responsible for mediating vasoconstriction. By blocking these receptors, this compound causes vasodilation, leading to a decrease in blood pressure. The compound also relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow in patients with an enlarged prostate. The exact mechanism by which this compound alleviates PTSD-related nightmares is not fully understood but is thought to involve the modulation of central adrenergic activity.

Comparison with Similar Compounds

Prazosin-d8 hydrochloride is similar to other alpha-adrenergic blockers such as:

    Terazosin: Used to treat high blood pressure and benign prostatic hyperplasia.

    Doxazosin: Used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia.

    Alfuzosin: Primarily used to treat urinary retention associated with benign prostatic hyperplasia.

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which makes it particularly useful for research applications involving mass spectrometry. The deuterium atoms provide a distinct mass difference that allows for the precise tracking and analysis of the compound in biological systems.

Properties

Molecular Formula

C19H22ClN5O4

Molecular Weight

427.9 g/mol

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone;hydrochloride

InChI

InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H/i5D2,6D2,7D2,8D2;

InChI Key

WFXFYZULCQKPIP-CADLHFACSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H].Cl

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl

Origin of Product

United States

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